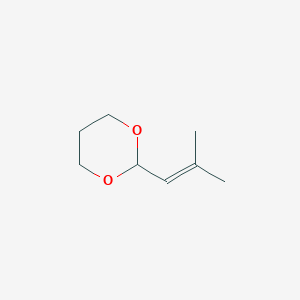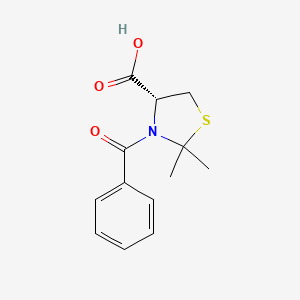
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with aromatic aldehydes. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Esters or amides of the thiazolidine carboxylic acid.
Aplicaciones Científicas De Investigación
(4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzyme function, leading to various biological effects. The benzoyl group may also play a role in enhancing the binding affinity to the target enzymes.
Comparación Con Compuestos Similares
Thiazolidine-4-carboxylic acid: Lacks the benzoyl and dimethyl groups, making it less hydrophobic.
2,2-Dimethylthiazolidine-4-carboxylic acid: Similar structure but without the benzoyl group.
3-Benzoylthiazolidine-4-carboxylic acid: Similar structure but without the dimethyl groups.
Uniqueness: (4R)-3-Benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the benzoyl and dimethyl groups, which can enhance its hydrophobicity and potentially improve its binding affinity to molecular targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
57704-00-4 |
|---|---|
Fórmula molecular |
C13H15NO3S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
(4R)-3-benzoyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-13(2)14(10(8-18-13)12(16)17)11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,16,17)/t10-/m0/s1 |
Clave InChI |
ZTNRUDZRCMWXPD-JTQLQIEISA-N |
SMILES isomérico |
CC1(N([C@@H](CS1)C(=O)O)C(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1(N(C(CS1)C(=O)O)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


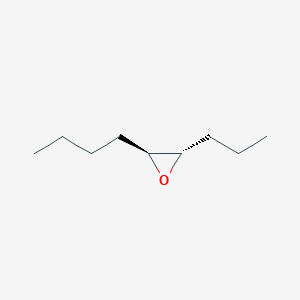
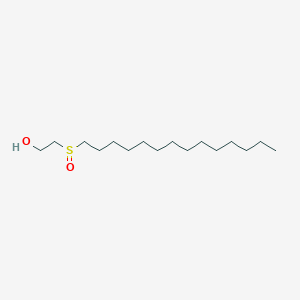
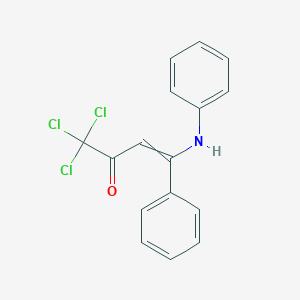
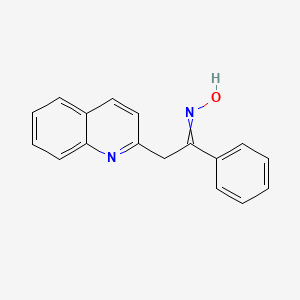
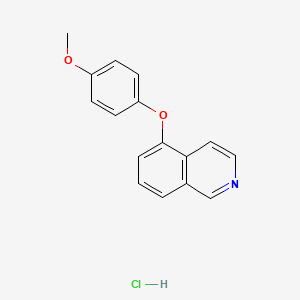
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
